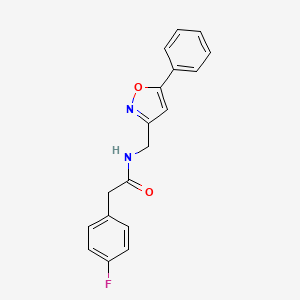
2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to “2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide” typically involves multiple steps including condensation, cyclization, and functional group modifications. For example, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides involved reacting pyrazole with various substituted acetamides, demonstrating a method that could be adapted for the synthesis of our compound of interest (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like NMR, IR, and Mass Spectroscopy. These techniques help in confirming the chemical structure, identifying functional groups, and understanding the molecular geometry which is crucial for predicting the behavior and reactivity of the compound (Yang Man-li, 2008).
Chemical Reactions and Properties
The chemical reactivity of “2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide” would be influenced by the presence of the fluorophenyl and phenylisoxazol groups. Such compounds can undergo various chemical reactions including nucleophilic substitution, due to the presence of the acetamide moiety, and electrophilic substitution at the aromatic rings. The specific functional groups present in the compound can interact with biological targets, leading to a range of biological activities (K. Parikh & D. Joshi, 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be determined through various analytical techniques. The physical properties are influenced by the molecular structure and are essential for understanding the compound’s stability, solubility, and suitability for different applications (K. Saravanan et al., 2016).
Chemical Properties Analysis
Chemical properties include reactivity towards acids, bases, oxidizing agents, and other chemicals. These properties are pivotal in predicting the compound's behavior under different chemical conditions and its stability. The presence of specific functional groups dictates its acid-base behavior, potential for redox reactions, and other chemical transformations (N. Boechat et al., 2011).
Wissenschaftliche Forschungsanwendungen
Novel Antipsychotic Agents
Research into compounds with similar structural motifs, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has identified potential antipsychotic properties without the interaction with dopamine receptors typical of current antipsychotic drugs. These findings suggest avenues for developing new treatments that might offer benefits in behavioral conditions without the side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Anti-inflammatory Activity
Compounds featuring fluorophenyl and isoxazolyl groups have demonstrated significant anti-inflammatory activity. The synthesis and evaluation of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides reveal potential for treating inflammation, highlighting the relevance of fluorophenyl and isoxazolyl derivatives in medicinal chemistry (Sunder & Maleraju, 2013).
Antitumor Activities
Investigations into isoxazole compounds, including those bearing the fluorophenyl group, have identified better antitumor activities. This area of research points to the therapeutic potential of such compounds in oncology, offering a foundation for the development of new cancer treatments (Hao-fei, 2011).
Antimicrobial Agents
The synthesis and evaluation of fluorine-containing phenyl acetamide derivatives for antimicrobial properties have shown that certain configurations of fluorine atoms significantly enhance antimicrobial efficacy. This suggests that compounds similar to 2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide could be explored for their potential as new antimicrobial agents, especially against resistant strains (Parikh & Joshi, 2014).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-15-8-6-13(7-9-15)10-18(22)20-12-16-11-17(23-21-16)14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNNVWLZDKYDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

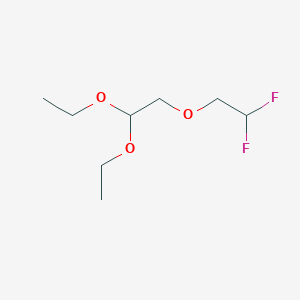

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)
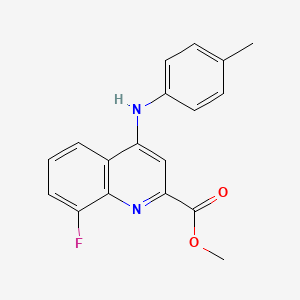
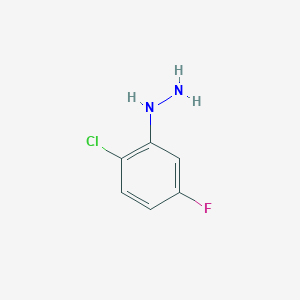
![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)
![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)
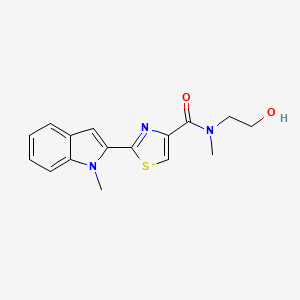
![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)
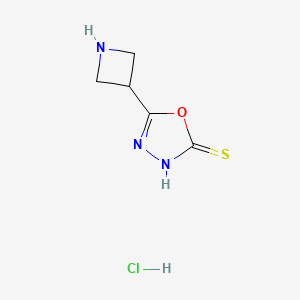
![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)
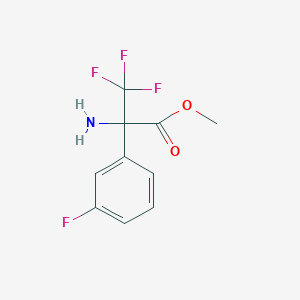
![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)
